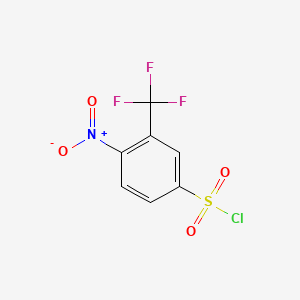

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positions. The parent structure is benzenesulfonyl chloride , with substituents at positions 3 and 4: a trifluoromethyl (-CF₃) group at position 3 and a nitro (-NO₂) group at position 4. The numbering follows the sulfonyl chloride group (-SO₂Cl) as position 1, ensuring the lowest possible locants for all substituents.

The CAS Registry Number for this compound is 39234-83-8 , uniquely identifying it in chemical databases. This identifier is critical for distinguishing it from positional isomers such as 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 837-95-6). The European Community (EC) Number 625-240-9 further classifies it within regulatory frameworks.

Molecular Formula and Weight Validation (C₇H₃ClF₃NO₄S)

The molecular formula C₇H₃ClF₃NO₄S is validated through multiple analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR). Key characteristics include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 289.62 g/mol | |

| Exact mass | 288.942341 g/mol | |

| Isotopic composition | Cl: 35.45, F: 19.00 |

The formula accounts for:

- 7 carbon atoms in the benzene ring and substituents.

- 3 fluorine atoms in the trifluoromethyl group.

- 1 chlorine atom in the sulfonyl chloride moiety.

- 1 sulfur atom and 4 oxygen atoms distributed across the sulfonyl and nitro groups.

Isomeric Purity and Positional Effects of Nitro/Trifluoromethyl Groups

The compound’s isomeric purity is determined by the synthetic route and purification methods. The 3-trifluoromethyl and 4-nitro substitution pattern is stabilized by steric and electronic effects:

- The electron-withdrawing nitro group at position 4 directs electrophilic substitution reactions away from the para position, minimizing byproducts.

- The trifluoromethyl group at position 3 imposes steric hindrance, preventing undesired ortho-substitution.

Positional isomers, such as 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride , exhibit distinct physicochemical properties:

| Property | 4-Nitro-3-(trifluoromethyl) Isomer | 2-Nitro-4-(trifluoromethyl) Isomer |

|---|---|---|

| Melting point | 63–67°C | 39–45°C |

| Boiling point | 354°C (predicted) | 224°C |

| Density | 1.689 g/cm³ | Not reported |

These differences underscore the importance of regiochemical control during synthesis.

Crystallographic Data and Conformational Analysis

While detailed crystallographic studies of This compound are limited, related compounds provide insights:

- X-ray diffraction (XRD) of analogous sulfonyl chlorides reveals planar benzene rings with dihedral angles between substituents ranging from 76° to 83°.

- The sulfonyl chloride group adopts a tetrahedral geometry around sulfur, with bond lengths of 1.43 Å (S=O) and 2.07 Å (S-Cl) .

Conformational stability is influenced by:

- Intramolecular hydrogen bonding between the nitro group’s oxygen and adjacent hydrogen atoms.

- Electrostatic repulsion between the electron-deficient nitro and trifluoromethyl groups, favoring a coplanar arrangement to minimize strain.

A hypothetical crystal structure would likely exhibit:

- Monoclinic or triclinic symmetry due to asymmetric substituents.

- π-π stacking between aromatic rings, moderated by polar functional groups.

Propriétés

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQUNSRHHHYXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381020 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39234-83-8 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Detailed Preparation Steps

| Step Number | Reaction Type | Reactants & Conditions | Description |

|---|---|---|---|

| 1 | Nitration | 3-(Trifluoromethyl)benzene, concentrated HNO₃ and H₂SO₄ mixture, controlled temperature | Electrophilic aromatic substitution introduces the nitro group at the 4-position. Temperature control prevents over-nitration. |

| 2 | Chlorosulfonation | 4-Nitro-3-(trifluoromethyl)benzene, chlorosulfonic acid (HSO₃Cl), controlled temperature and reaction time | Sulfonyl chloride group is introduced by reaction with chlorosulfonic acid, typically under reflux or moderate heating. |

- The nitration is performed under acidic conditions with a mixture of concentrated nitric and sulfuric acids, which serves as the nitrating agent.

- The chlorosulfonation step requires careful temperature control (often 30–80°C) to optimize yield and minimize side reactions.

- Industrial scale synthesis adapts these conditions for larger volumes with optimized catalysts and reaction times to maximize purity and yield.

Alternative and Industrial Synthetic Routes

While the above two-step route is classical, alternative methods and industrial processes have been developed to improve efficiency, yield, and environmental impact:

- Industrial Optimization: Reaction parameters such as temperature, reaction time, and stoichiometry of chlorosulfonic acid are finely tuned. Catalysts may be employed to enhance sulfonyl chloride formation efficiency.

- Chlorination of Sulfonic Acid Precursors: Some processes involve converting sulfonic acid derivatives of the nitrated trifluoromethylbenzene to the sulfonyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), under anhydrous conditions and controlled reflux temperatures (~70–80°C).

- Environmental Considerations: Newer methods aim to reduce hazardous waste and improve atom economy by modifying nitration and chlorosulfonation steps, though specific alternative routes for this exact compound are less documented.

Advanced Synthetic Method from Related Sulfonyl Chloride Preparations

A related synthetic methodology for preparing p-nitrobenzenesulfonyl chloride (structurally similar sulfonyl chlorides) involves a two-step process that may be adapted or serve as a reference for trifluoromethyl-substituted analogs:

| Step | Description | Key Parameters |

|---|---|---|

| 1 | Formation of disulfide intermediate by refluxing sodium sulfide (Na₂S) and elemental sulfur in alcohol solvent | Molar ratio Na₂S:S = 1.3–1.4; solvent = methanol or ethanol; temperature ~70–75°C; reaction time until 4-nitrochlorobenzene content ≤0.2% |

| 2 | Chlorination of disulfide intermediate with chlorine gas and subsequent reaction with thionyl chloride (SOCl₂) | Aqueous phase: 5–10% NaCl or 10–20% HCl; temperature during chlorine passing 55–60°C; molar ratio disulfide:Cl₂:SOCl₂ = 1:5–7:2–3; reaction finished when disulfide ≤0.2% |

This method includes post-reaction treatments such as washing, neutralization, solvent removal, and drying to obtain pure sulfonyl chloride products.

Reaction Mechanism Insights

- Nitration Mechanism: Electrophilic aromatic substitution where the nitronium ion (NO₂⁺) generated in situ attacks the aromatic ring of 3-(trifluoromethyl)benzene, favoring the para position relative to the trifluoromethyl group due to electronic and steric effects.

- Chlorosulfonation Mechanism: Electrophilic substitution of the aromatic ring by chlorosulfonic acid, introducing the sulfonyl chloride group (-SO₂Cl) at the desired position.

Summary Table of Preparation Conditions

| Preparation Step | Reagents/Conditions | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| Nitration | 3-(Trifluoromethyl)benzene, HNO₃/H₂SO₄ mixture | 0–50 °C (controlled) | 1–3 hours | Control to avoid over-nitration |

| Chlorosulfonation | Chlorosulfonic acid (HSO₃Cl) | 30–80 °C | 2–6 hours | Moisture sensitive; inert atmosphere recommended |

| Alternative Chlorination | Disulfide intermediate, Cl₂ gas, SOCl₂, aqueous NaCl/HCl | 30–60 °C | Several hours | Post-reaction neutralization and purification required |

Research Findings and Practical Considerations

- Yield and Purity: Optimized nitration and chlorosulfonation conditions can yield high purity 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride suitable for further synthetic applications.

- Moisture Sensitivity: The sulfonyl chloride group is highly reactive toward moisture, necessitating dry reaction conditions and storage under inert atmosphere to prevent hydrolysis.

- Characterization: Purity is typically confirmed by NMR (aromatic and trifluoromethyl signals), IR spectroscopy (S=O stretching), and melting point analysis.

- Environmental and Safety: Industrial processes emphasize minimizing hazardous waste, controlling reaction exotherms, and managing corrosive reagents like chlorosulfonic acid and chlorine gas safely.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl₂).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions are used to reduce the nitro group.

Major Products Formed:

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Reduction Reactions: The major product is 4-amino-3-(trifluoromethyl)benzenesulfonyl chloride.

Applications De Recherche Scientifique

Organic Synthesis

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride serves as a crucial reagent in the synthesis of various sulfonamide and sulfonate derivatives. Its electrophilic sulfonyl chloride group can readily participate in nucleophilic substitution reactions, allowing for the formation of diverse chemical entities.

Medicinal Chemistry

The compound plays an essential role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is particularly significant in synthesizing sulfonamide antibiotics, which exhibit antibacterial properties. Research has shown that derivatives of this compound can have minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against strains like E. coli and C. albicans.

Bioconjugation

In biological research, this compound is utilized for modifying proteins and peptides. The introduction of sulfonyl groups can enhance the stability and activity of biomolecules, making them suitable for therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that compounds derived from this compound exhibit significant antibacterial activity. For instance:

- Study A : A derivative showed an MIC of 4.88 µg/mL against E. coli.

- Study B : Another derivative displayed activity against C. albicans, indicating potential use in antifungal therapies.

Anticancer Properties

In vitro studies have indicated that derivatives of this compound possess cytotoxic effects against various human cancer cell lines:

- Study C : Compounds related to this structure showed IC50 values lower than Doxorubicin, suggesting promising anticancer activity.

Mécanisme D'action

The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.

Molecular Targets and Pathways:

Electrophilic Substitution: The sulfonyl chloride group targets nucleophilic sites on molecules, leading to the formation of covalent bonds.

Reduction Pathway: The nitro group is reduced to an amino group, which can engage in further chemical transformations.

Comparaison Avec Des Composés Similaires

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride can be compared with other similar compounds:

4-Nitrobenzenesulfonyl chloride: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive.

4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the nitro group, resulting in different reactivity and applications.

2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

Uniqueness: The presence of both the nitro and trifluoromethyl groups in this compound makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds.

Activité Biologique

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride (C₇H₃ClF₃NO₄S) is an organic compound notable for its unique structural features, including a nitro group and a trifluoromethyl group attached to a benzenesulfonyl chloride. This compound is recognized for its significant reactivity and diverse applications in chemical synthesis, particularly in the fields of medicinal chemistry and biological research.

Preparation Methods

The synthesis of this compound typically involves two main steps:

- Nitration : The precursor, 3-(trifluoromethyl)benzene, is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

- Chlorosulfonation : The resulting product undergoes chlorosulfonation with chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride group .

Chemical Reactions

This compound is involved in various chemical reactions, including:

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or tin(II) chloride .

The biological activity of this compound is primarily attributed to its electrophilic nature. The sulfonyl chloride group acts as a reactive electrophile, which can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that may enhance or inhibit biological functions .

Applications in Research

- Medicinal Chemistry : It serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly sulfonamide derivatives that exhibit antibacterial properties.

- Bioconjugation : The compound is utilized for modifying proteins and peptides by introducing sulfonyl groups, which can alter their biological activity and stability .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

- Antibacterial Activity : Compounds derived from this compound have demonstrated significant antibacterial properties against various strains, including E. coli and C. albicans. Minimum inhibitory concentrations (MICs) have been reported as low as 4.88 µg/mL for certain derivatives .

- Anticancer Properties : In vitro studies have shown that derivatives exhibit cytotoxic effects against multiple human cancer cell lines. For instance, compounds related to this structure showed IC50 values lower than those of Doxorubicin, indicating promising anticancer activity .

Comparative Analysis

The unique combination of the nitro and trifluoromethyl groups in this compound enhances its reactivity compared to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Nitrobenzenesulfonyl chloride | Lacks trifluoromethyl group | Moderate antibacterial activity |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Lacks nitro group | Limited biological applications |

| 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | Different positional isomerism | Varies in reactivity |

Q & A

Q. What are the recommended synthetic routes for preparing 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves chlorination of the corresponding sulfonic acid derivative. For example, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is synthesized via refluxing 2-chloro-5-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key conditions include anhydrous environments, controlled heating (reflux at ~70–80°C), and stoichiometric excess of chlorinating agents to drive the reaction to completion . For 4-nitro derivatives, nitration steps may precede sulfonation, requiring careful control of temperature and nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-oxidation .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm aromatic substitution patterns and the presence of the trifluoromethyl (-CF₃) group. The sulfonyl chloride (-SO₂Cl) group can be identified via IR spectroscopy (asymmetric S=O stretching at ~1370 cm⁻¹ and symmetric at ~1170 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (theoretical MW: 289.62 g/mol) .

- Melting Point : The compound has a reported melting point of 63–65°C; deviations may indicate impurities .

Q. What are the stability considerations and recommended storage practices for this compound?

- Methodological Answer : The sulfonyl chloride group is moisture-sensitive and prone to hydrolysis. Storage under inert atmospheres (argon or nitrogen) at 2–8°C in airtight containers is critical. Compatibility with common solvents (e.g., dichloromethane, acetonitrile) should be verified before use. Hazardous decomposition products (e.g., HCl, SO₂) require fume hood handling .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in nucleophilic substitutions?

- Methodological Answer :

- Electrophilicity Enhancement : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase the electrophilicity of the sulfonyl chloride, enabling reactions with weak nucleophiles (e.g., amines, alcohols). Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonylation by acting as nucleophilic catalysts.

- Temperature Control : Lower temperatures (0–25°C) mitigate side reactions (e.g., hydrolysis) while maintaining reactivity .

Q. How should researchers address contradictory data in sulfonylation reactions involving this compound?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution). Strategies include:

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediate species.

- pH Control : Buffered conditions (pH 7–9) minimize hydrolysis while promoting nucleophilic attack .

- Isolation of Byproducts : Characterize side products (e.g., sulfonic acids) via LC-MS to refine mechanistic models .

Q. What analytical techniques are most effective for studying the regioselectivity of reactions involving this sulfonyl chloride?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal structures of reaction products to confirm regioselectivity.

- Computational Modeling : DFT calculations predict electron density distributions at reactive sites, explaining preferences for para/meta substitution .

- Isotopic Labeling : Use O-labeled water to trace hydrolysis pathways and differentiate between competing mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.